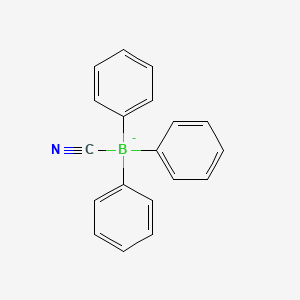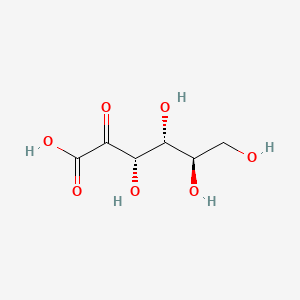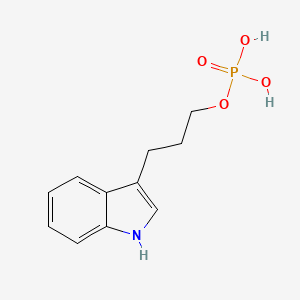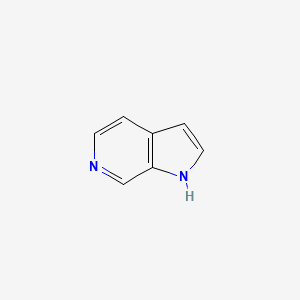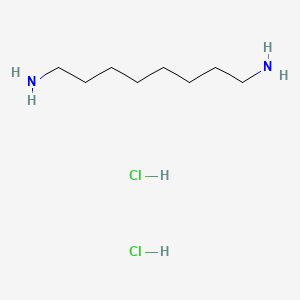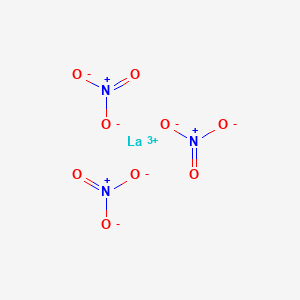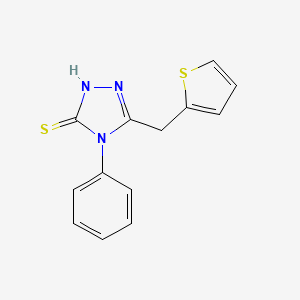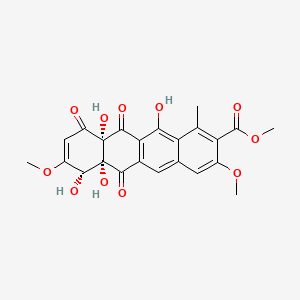
Tetracenomycin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetracenomycin C is a tetracenomycin, a methyl ester and a tertiary alpha-hydroxy ketone.
Aplicaciones Científicas De Investigación
Antibiotic Properties and Structural Analysis
Tetracenomycin C, produced by Streptomyces glaucescens, is known for its antibiotic properties, mainly against Gram-positive bacteria, and moderate cytotoxic effects on leukemia cells. Its structure, related to anthracyclinones, has been established through chemical and X-ray analysis, revealing its interaction with DNA (Egert, Noltemeyer, Siebers, Rohr, & Zeeck, 1992). Another study focused on isolating tetracenomycin C-nonproducing Streptomyces glaucescens mutants, aiding the understanding of the genetics and pathway intermediates in the production of antitumor anthracycline antibiotics (Motamedi, Wendt-Pienkowski, & Hutchinson, 1986).
Biochemical and Genetic Analysis
The biochemical and genetic aspects of tetracenomycin C have been extensively studied. For instance, the characterization of Tetracenomycin F1 monooxygenase involved in its biosynthesis was elucidated, providing insights into its unique enzymatic properties (Shen & Hutchinson, 1993). The acyl carrier protein of its polyketide synthase was also expressed and analyzed, highlighting its role in tetracenomycin C synthesis (Shen, Summers, Gramajo, Bibb, & Hutchinson, 1992).
Antitumor Activity
The antitumor activity of tetracenomycin C derivatives has been a significant area of research. Tetracenomycin X, closely related to tetracenomycin C, has shown promising antitumor activity in lung cancer cells through the downregulation of cyclin D1, offering potential for future cancer treatments (Qiao, Gan, Wang, Liu, Shang, Li, & Chen, 2019).
Metabolic Engineering and Synthetic Biology
Recent advancements in metabolic engineering have enabled the manipulation of the tetracenomycin pathway. A study developed a BioBricks toolbox for engineering the tetracenomycin pathway, demonstrating the potential for producing analogs and enhancing their biological activity (Nguyen, Riebschleger, Brown, Gorgijevska, & Nybo, 2021).
Ribosomal Interaction and Translation Inhibition
Interestingly, tetracenomycin X, another derivative, inhibits translation by binding within the ribosomal exit tunnel, a unique mechanism that distinguishes it from other translation inhibitors. This discovery opens avenues for developing antibiotics with novel modes of action (Osterman et al., 2020).
Propiedades
Número CAS |
71135-22-3 |
|---|---|
Nombre del producto |
Tetracenomycin C |
Fórmula molecular |
C23H20O11 |
Peso molecular |
472.4 g/mol |
Nombre IUPAC |
methyl (6aR,7S,10aR)-6a,7,10a,12-tetrahydroxy-3,8-dimethoxy-1-methyl-6,10,11-trioxo-7H-tetracene-2-carboxylate |
InChI |
InChI=1S/C23H20O11/c1-8-14-9(6-11(32-2)15(8)21(29)34-4)5-10-16(17(14)25)20(28)22(30)13(24)7-12(33-3)19(27)23(22,31)18(10)26/h5-7,19,25,27,30-31H,1-4H3/t19-,22-,23-/m1/s1 |
Clave InChI |
ULHJWHCSSAEMLW-UEVCKROQSA-N |
SMILES isomérico |
CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)[C@@]4(C(=O)C=C([C@H]([C@@]4(C3=O)O)O)OC)O)OC)C(=O)OC |
SMILES |
CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4(C(=O)C=C(C(C4(C3=O)O)O)OC)O)OC)C(=O)OC |
SMILES canónico |
CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4(C(=O)C=C(C(C4(C3=O)O)O)OC)O)OC)C(=O)OC |
Sinónimos |
tetracenomycin C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



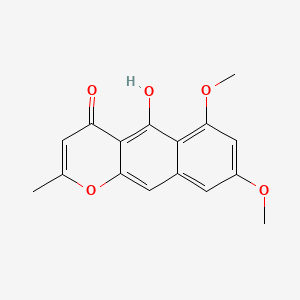
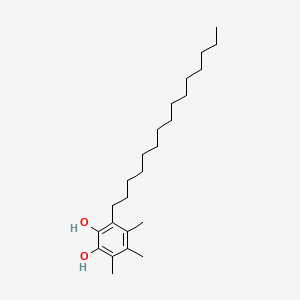
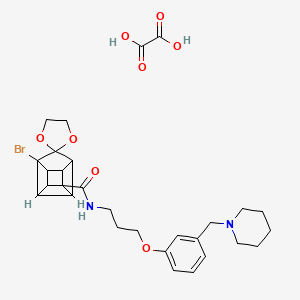
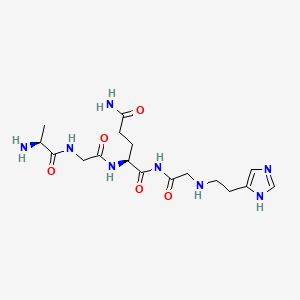
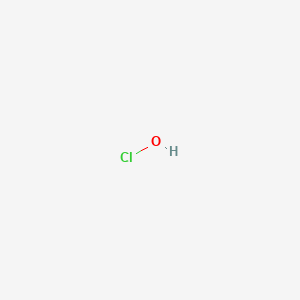
![6-Hydroxybenzo[a]pyrene](/img/structure/B1212588.png)
